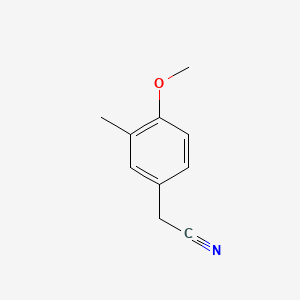

4-Methoxy-3-methylphenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxy-3-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMACJMHUFTRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226341 | |

| Record name | 4-Methoxy-3-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75391-57-0 | |

| Record name | 4-Methoxy-3-methylphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075391570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-3-methylphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxy-3-methylphenylacetonitrile chemical properties

An In-depth Technical Guide to 4-Methoxy-3-methylphenylacetonitrile

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry and drug discovery, the true value of a chemical intermediate is measured by its versatility, predictability, and the strategic advantages it offers in the construction of complex molecular architectures. This compound is one such compound. It is more than a simple nitrile; it is a carefully substituted aromatic building block where each functional group—the nitrile, the methoxy, and the methyl—plays a critical role in defining its reactivity and potential. The electron-donating nature of the methoxy and methyl groups activates the phenyl ring, influencing its reactivity in electrophilic substitution, while the nitrile group serves as a versatile handle for a wide array of chemical transformations. This guide is designed for the practicing researcher and development scientist, offering not just a compilation of data, but an integrated understanding of this reagent's properties, synthesis, and strategic application.

Core Chemical Identity and Structural Analysis

A thorough understanding of a compound begins with its unambiguous identification and an appreciation for its molecular architecture.

Nomenclature and Key Identifiers

Precise communication in science relies on standardized identifiers. The following table consolidates the key nomenclature for this compound.

| Identifier | Value |

| IUPAC Name | 2-(4-methoxy-3-methylphenyl)acetonitrile[1] |

| CAS Number | 75391-57-0[1][2] |

| Molecular Formula | C₁₀H₁₁NO[1][2] |

| InChIKey | QOMACJMHUFTRJI-UHFFFAOYSA-N[1] |

| Synonyms | 2-(4-methoxy-3-methyl-phenyl)acetonitrile |

Molecular Structure

The arrangement of atoms and functional groups dictates the compound's physical and chemical behavior.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are paramount for its practical handling, storage, and use in designing reaction conditions.

| Property | Value | Source(s) |

| Molecular Weight | 161.20 g/mol | [1][2] |

| Exact Mass | 161.084063974 Da | [1] |

| Boiling Point | 127°C at 2 mm Hg | [2] |

| Density | 1.06 g/cm³ | [2] |

| Flash Point | 116.5°C | [2] |

| LogP | 2.07 | [2] |

| Refractive Index | 1.517 | [2] |

These properties indicate a relatively non-volatile liquid at standard temperature and pressure, with moderate lipophilicity (as suggested by the LogP value), making it soluble in many common organic solvents.

Spectral Characterization

Spectroscopic data provides the definitive structural confirmation of a synthesized compound. It is the fundamental tool for quality control and reaction monitoring.

Mass Spectrometry (GC-MS)

In electron ionization mass spectrometry, this compound exhibits a clear molecular ion peak and characteristic fragmentation.

-

Molecular Ion (M⁺): m/z = 161, corresponding to the molecular weight of the compound.[1]

-

Major Fragment: A prominent peak is observed at m/z = 146.[1] This fragment results from the loss of a methyl group (•CH₃, 15 Da) from the methoxy substituent, a common fragmentation pathway for anisole derivatives. This is a key diagnostic peak confirming the presence of the methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups present in the molecule.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2240-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands will be present in the 1450-1600 cm⁻¹ region.

-

C-O Ether Stretch: A strong, characteristic band for the aryl-alkyl ether linkage will be found in the 1230-1270 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. The expected signals in a CDCl₃ solvent are as follows:

-

¹H NMR:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct signals in the range of δ 6.8-7.2 ppm. Their specific splitting pattern depends on their coupling constants.

-

Methylene Protons (-CH₂CN, 2H): A singlet is expected around δ 3.7 ppm.

-

Methoxy Protons (-OCH₃, 3H): A sharp singlet will be observed around δ 3.8 ppm.

-

Methyl Protons (-CH₃, 3H): A singlet will appear in the upfield region, around δ 2.2 ppm.

-

-

¹³C NMR:

-

Nitrile Carbon (-C≡N): Expected around δ 118 ppm.

-

Aromatic Carbons (6C): A set of signals between δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield shifted.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Methylene Carbon (-CH₂CN): A signal around δ 22 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 16 ppm.

-

Synthesis and Experimental Protocol

The value of an intermediate is intrinsically linked to the efficiency and reliability of its synthesis. A common and logical approach involves the nucleophilic substitution of a corresponding benzyl halide.

Synthetic Workflow

The most direct synthesis involves the reaction of 4-(bromomethyl)-1-methoxy-2-methylbenzene with a cyanide salt. This is a classic Sₙ2 reaction where the cyanide anion acts as the nucleophile.

Caption: Synthetic pathway for this compound.

Detailed Laboratory Protocol

This protocol is a representative procedure. Researchers must adapt it based on available equipment and perform a thorough safety assessment before execution.

Objective: To synthesize this compound via nucleophilic substitution.

Reagents & Materials:

-

4-(bromomethyl)-1-methoxy-2-methylbenzene (1.0 eq)

-

Sodium Cyanide (NaCN) (1.1 - 1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Water (deionized)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-(bromomethyl)-1-methoxy-2-methylbenzene in anhydrous DMF.

-

Addition of Cyanide: Add sodium cyanide to the solution in one portion. CAUTION: Cyanide salts are extremely toxic. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE). Avoid contact with acids, which liberates lethal hydrogen cyanide (HCN) gas.

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture into a larger volume of water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically a liquid or low-melting solid. It can be purified by vacuum distillation to yield the final product as a clear or pale yellow liquid.[3]

Applications in Drug Development and Research

The utility of this compound lies in its role as a versatile intermediate.

-

Precursor to Phenylacetic Acids and Amides: The nitrile group can be readily hydrolyzed under acidic or basic conditions to form 4-methoxy-3-methylphenylacetic acid or its corresponding amide. These phenylacetic acid derivatives are common structural motifs in pharmaceuticals, particularly in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Synthesis of Phenethylamines: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This yields 2-(4-methoxy-3-methylphenyl)ethanamine, a phenethylamine scaffold that is foundational to many classes of psychoactive drugs and other bioactive molecules.

-

Role of the Methoxy Group: The methoxy group is a prevalent substituent in many approved drugs.[4] It can improve metabolic stability by blocking sites of oxidation, enhance membrane permeability, and form crucial hydrogen bond interactions with target proteins.[4] Its presence in this building block makes it an attractive starting point for medicinal chemistry campaigns.

Safety and Handling

Proper handling is critical due to the toxicity associated with the nitrile functional group and its precursors.

-

GHS Hazard Classification:

-

Handling Recommendations:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Keep away from strong acids, bases, and oxidizing agents.

-

Prevent spills from entering drains or water courses.

-

-

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials and foodstuffs.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144729, this compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). Material Safety Data Sheet: 4-METHOXYPHENYL ACETONITRILE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 297963, 4-Benzyloxy-3-methoxyphenylacetonitrile. Retrieved from [Link]

-

Atul Ltd. (2017). Technical Data Sheet: para Methoxy phenyl aceto nitrile. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-3-methylphenylacetonitrile (CAS 75391-57-0): A Core Intermediate for Advanced Synthesis

This document provides a comprehensive technical overview of 4-Methoxy-3-methylphenylacetonitrile, a key chemical intermediate. Tailored for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple data recitation to explain the causality behind its synthesis, characterization, and safe handling. We will explore its physicochemical properties, outline a robust synthetic protocol, detail analytical validation methods, and discuss its potential applications in the broader landscape of drug discovery and fine chemical manufacturing.

Compound Profile and Physicochemical Characteristics

This compound is an aromatic nitrile featuring a methoxy and a methyl group on the phenyl ring.[1] This substitution pattern makes it a valuable and specific building block, where the electronic and steric properties of the substituents can influence downstream reactions. Its core utility lies in the reactivity of the nitrile group (—C≡N), which can be hydrolyzed, reduced, or used in cycloadditions to build more complex molecular architectures.

A summary of its key identifiers and physicochemical properties is presented below for quick reference and experimental planning.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-methoxy-3-methylphenyl)acetonitrile | PubChem[1] |

| CAS Number | 75391-57-0 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₀H₁₁NO | PubChem[1] |

| SMILES | CC1=C(C=C(C=C1)CC#N)OC | BLDpharm[3] |

| InChIKey | QOMACJMHUFTRJI-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 161.20 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[4] |

| Boiling Point | 127 °C at 2 mmHg | ChemicalBook[4] |

| Density | 1.06 g/cm³ | ChemicalBook[4] |

| Storage Temperature | Room temperature, sealed in dry conditions | BLDpharm[3], ChemicalBook[4] |

| LogP (Octanol/Water) | 1.9 (Computed) | PubChem[1] |

Synthesis Protocol: Cyanation of 4-Methoxy-3-methylbenzyl Halide

The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of a corresponding 4-methoxy-3-methylbenzyl halide with a cyanide salt. This is a classic SN2 reaction, whose efficiency is dictated by the choice of solvent, leaving group, and temperature control.

Causality in Protocol Design:

-

Precursor: We start with 4-methoxy-3-methylbenzyl chloride. The chloride is a good compromise between reactivity and stability compared to the more reactive bromide or iodide, which are often more expensive.

-

Cyanide Source: Sodium cyanide (NaCN) is chosen for its ready availability and sufficient nucleophilicity.

-

Solvent System: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal. These solvents effectively solvate the sodium cation while leaving the cyanide anion "bare" and highly nucleophilic, thus accelerating the SN2 reaction rate. An aqueous-organic biphasic system with a phase-transfer catalyst can also be employed for improved safety and easier workup.

-

Temperature: Moderate heating is required to overcome the activation energy barrier, but excessive temperatures (>100°C) should be avoided to minimize side reactions and decomposition.

Step-by-Step Laboratory Synthesis

Warning: This procedure involves highly toxic cyanide salts. All operations must be conducted in a certified chemical fume hood by trained personnel. An emergency cyanide poisoning antidote kit must be available.

-

Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. Ensure the entire apparatus is under a nitrogen or argon atmosphere to prevent moisture ingress.

-

Reagent Addition: To the flask, add 4-methoxy-3-methylbenzyl chloride (0.1 mol, 17.06 g). Dissolve it in 200 mL of anhydrous DMSO.

-

Cyanide Introduction: In a separate beaker, carefully weigh sodium cyanide (0.12 mol, 5.88 g). Extreme caution is advised. Slowly add the NaCN powder to the stirred solution in the flask. An initial mild exotherm may be observed.

-

Reaction: Heat the reaction mixture to 70-80°C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking aliquots every hour. The reaction is typically complete within 4-6 hours.

-

Quenching and Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. This will precipitate the organic product and dissolve the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMSO and inorganic impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow liquid.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system where the results from each method corroborate the others.

Analytical Workflow

-

Purity Assessment (GC-MS): Gas Chromatography-Mass Spectrometry is the primary method for assessing purity and confirming the molecular weight.

-

GC: A sample is injected into the GC, which separates the product from any residual starting material, solvent, or by-products based on boiling point and polarity. A single major peak indicates high purity.

-

MS: The eluting peak is fragmented and analyzed by the mass spectrometer. The resulting mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the product (161.20 g/mol ).[1]

-

-

Structural Confirmation (FT-IR): Fourier-Transform Infrared Spectroscopy is used to identify key functional groups.

-

The presence of a sharp, strong absorption band around 2245 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.

-

Bands in the 2850-3000 cm⁻¹ region confirm C-H stretching from the methyl and methylene groups.

-

Strong absorptions around 1250 cm⁻¹ and 1030 cm⁻¹ are indicative of the aryl-alkyl ether (C-O-C) stretch of the methoxy group.

-

Table 3: Expected Spectroscopic Data

| Technique | Expected Result | Interpretation |

|---|---|---|

| GC-MS | Major peak with m/z = 161 | Confirms molecular weight of C₁₀H₁₁NO.[1] |

| FT-IR | Sharp peak at ~2245 cm⁻¹ | Confirms presence of the nitrile (C≡N) group. |

| ¹H NMR | Signals for aromatic, methoxy, methyl, and methylene protons with appropriate integration and splitting patterns. | Confirms the specific arrangement of atoms. |

| ¹³C NMR | Signals for nitrile carbon (~118 ppm), aromatic carbons, and aliphatic carbons. | Confirms the carbon skeleton of the molecule. |

Analytical Workflow Diagram

Caption: A multi-technique workflow for analytical validation.

Applications in Research and Drug Development

Phenylacetonitrile derivatives are valuable precursors in medicinal chemistry.[5] The nitrile group is a versatile functional handle that can be elaborated into various other groups, including:

-

Carboxylic Acids: Hydrolysis of the nitrile yields 4-methoxy-3-methylphenylacetic acid, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Amines: Reduction of the nitrile provides 2-(4-methoxy-3-methylphenyl)ethanamine, a key building block for synthesizing phenethylamine-class compounds, which have broad applications as neurotransmitter modulators and other CNS agents.

-

Tetrazoles: [1][6]-dipolar cycloaddition of the nitrile with an azide source can form a tetrazole ring, which is widely used as a bioisostere for a carboxylic acid group in drug design to improve metabolic stability and cell permeability.

The presence of this compound in patent literature further underscores its role as a key intermediate in the development of proprietary molecules.[1]

Safety, Handling, and Storage

As with any nitrile compound, this compound must be handled with care due to its potential toxicity.

Table 4: GHS Hazard Classification

| Hazard Code | Description | Source |

|---|---|---|

| H302 | Harmful if swallowed | PubChem[1] |

| H312 | Harmful in contact with skin | PubChem[1] |

| H315 | Causes skin irritation | PubChem[1] |

| H319 | Causes serious eye irritation | PubChem[1] |

| H332 | Harmful if inhaled | PubChem[1] |

| H335 | May cause respiratory irritation | PubChem[1] |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or Viton rubber is preferred for extended handling), and safety goggles with side shields. All manipulations should occur within a chemical fume hood.[7]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[8] In case of accidental contact, flush the affected area with copious amounts of water.[9] For ingestion or significant inhalation, seek immediate medical attention.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. Keep the container tightly sealed to prevent moisture contamination and degradation.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Nitrile-containing waste is typically classified as hazardous and must be handled by a licensed waste disposal company.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by the versatility of its nitrile functional group and the specific substitution on its aromatic ring. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation in a research and development setting. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its successful and safe application in the synthesis of next-generation pharmaceuticals and fine chemicals.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144729, this compound. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 75391-57-0). Retrieved from [Link]

-

Gesher. (n.d.). CAS 75391-57-0: this compound. Retrieved from [Link]

-

S D Fine-Chem Ltd. (n.d.). 4-METHOXYPHENYL ACETONITRILE MSDS. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). CAS 75391-57-0 | 4737-1-26 | this compound. Retrieved from [Link]

-

Atul Ltd. (2017, March). para Methoxy phenyl aceto nitrile Technical Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

Sources

- 1. This compound | C10H11NO | CID 144729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 75391-57-0|2-(4-Methoxy-3-methylphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 75391-57-0: this compound [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. atul.co.in [atul.co.in]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Methoxy-3-methylphenylacetonitrile: A Key Intermediate in Pharmaceutical Synthesis

Core Molecular Profile and Physicochemical Characteristics

4-Methoxy-3-methylphenylacetonitrile, also known as 4-methoxy-3-methylbenzyl cyanide, is an aromatic nitrile whose structural features make it a valuable intermediate in organic synthesis. A precise understanding of its properties is the foundation for its successful application.

Chemical Identity

-

IUPAC Name: 2-(4-methoxy-3-methylphenyl)acetonitrile[1]

-

Synonyms: (4-Methoxy-3-methylphenyl)acetonitrile, 4-Methoxy-3-methylbenzyl cyanide

Molecular Structure

The molecule consists of a benzene ring substituted at position 1 with a cyanomethyl group (-CH₂CN), at position 3 with a methyl group (-CH₃), and at position 4 with a methoxy group (-OCH₃). This specific arrangement of an electron-donating methoxy group and a weakly donating methyl group influences the reactivity of the aromatic ring and the benzylic position.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties essential for laboratory handling, reaction setup, and purification processes.

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | General chemical supplier data |

| Melting Point | 63-65 °C | [3] |

| Boiling Point | 127 °C at 2 mmHg | [2] |

| Density | 1.06 g/cm³ | [2] |

| Flash Point | 116.5 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol, DMSO; insoluble in water. | General chemical knowledge |

| LogP (Octanol/Water) | 2.07 | [2] |

Synthesis and Mechanistic Rationale

The predominant synthesis of this compound is achieved via nucleophilic substitution, a cornerstone reaction in organic chemistry. Understanding the mechanism allows for optimization and troubleshooting.

Recommended Synthetic Protocol: Cyanation of Benzyl Halide

This procedure details the conversion of a 4-methoxy-3-methylbenzyl halide to the target nitrile. The choice of a halide (chloride or bromide) depends on availability and reactivity, with bromide being a better leaving group, often leading to faster reactions.

Reaction Scheme: 4-Methoxy-3-methylbenzyl chloride/bromide + Sodium Cyanide → this compound + Sodium halide

Step-by-Step Methodology:

-

Reagent Preparation: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 4-methoxy-3-methylbenzyl chloride (1 equivalent).

-

Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (approx. 5-10 mL per gram of halide). These solvents are chosen for their ability to solvate the cation (Na⁺) while poorly solvating the cyanide anion (CN⁻), thereby increasing its nucleophilicity and reaction rate.

-

Nucleophile Addition: Carefully add sodium cyanide (NaCN) (1.1-1.2 equivalents). Extreme caution is mandatory when handling cyanide salts due to their high toxicity.

-

Reaction Execution: Heat the mixture to 60-80 °C. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Workup and Quenching: Cool the reaction to room temperature and slowly pour it into a beaker of ice water. This precipitates the organic product and dissolves the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography to yield a high-purity solid.

Mechanistic Pathway

The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The cyanide ion directly attacks the electrophilic benzylic carbon, displacing the halide leaving group in a single, concerted step.

Caption: Sₙ2 mechanism for the synthesis of this compound.

Analytical Characterization for Quality Assurance

To ensure the identity, purity, and quality of the synthesized compound for use in regulated environments like drug development, a suite of analytical techniques must be employed.

Spectroscopic Identity Confirmation

-

¹H NMR (Proton NMR): In CDCl₃, the spectrum is expected to show a singlet for the methyl protons (~2.2 ppm), a singlet for the methoxy protons (~3.8 ppm), a singlet for the benzylic methylene protons (-CH₂CN) (~3.6 ppm), and distinct signals in the aromatic region (6.7-7.2 ppm) corresponding to the three protons on the substituted ring.

-

¹³C NMR (Carbon NMR): The spectrum will confirm the presence of all 10 unique carbon atoms, including the characteristic nitrile carbon signal at ~118 ppm, the benzylic methylene carbon at ~22 ppm, and the aromatic and substituent carbons at their expected chemical shifts.

-

FT-IR (Infrared Spectroscopy): A crucial diagnostic peak is a sharp, strong absorption band around 2240-2250 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration.

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) at m/z = 161, confirming the molecular weight. A prominent fragment is often observed at m/z = 146, corresponding to the loss of a methyl group ([M-CH₃]⁺).[1]

Purity Assessment Workflow

Purity is typically assessed using chromatography, ensuring the absence of starting materials, by-products, or residual solvents.

Caption: Standard quality control workflow for purity analysis.

Utility in Drug Development and Medicinal Chemistry

The true significance of this compound lies in the chemical versatility of its nitrile functional group, which serves as a gateway to other critical functionalities.

-

Synthesis of Phenylacetic Acids: The nitrile can be readily hydrolyzed under acidic or basic conditions to yield 4-methoxy-3-methylphenylacetic acid. This structural motif is a key component in several classes of drugs, particularly as a fragment in the design of enzyme inhibitors.

-

Formation of Phenethylamines: Reduction of the nitrile group, typically using powerful reducing agents like LiAlH₄ or catalytic hydrogenation, produces the corresponding primary amine, 2-(4-methoxy-3-methylphenyl)ethanamine. Phenethylamines are a foundational scaffold for a vast number of neurologically active compounds and other therapeutics.

-

Intermediate for Complex Heterocycles: The compound serves as a starting material in multi-step syntheses of complex heterocyclic systems, which are prevalent in modern pharmaceuticals. For example, it is a known intermediate in the synthesis of corticotropin-releasing factor (CRF) receptor antagonists, which are investigated for stress-related disorders.[4]

Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazard profile and the toxicity of reagents used in its synthesis.

-

Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid creating dust. Ensure all equipment is dry and handle cyanide reagents with extreme care and have an appropriate quenching/decontamination procedure ready.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:75391-57-0. Retrieved January 11, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 75391-57-0). Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information File. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

SpectraBase. (n.d.). 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Dihydroxymethylfuratrizine. Retrieved January 11, 2026, from [Link]

-

Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka. Retrieved January 11, 2026, from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:75391-57-0 | Chemsrc [chemsrc.com]

- 3. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 4. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-3-methylphenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-methoxy-3-methylphenylacetonitrile, a valuable intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the most viable and efficient synthetic routes, delving into the underlying chemical principles, detailed experimental protocols, and characterization of the final product. The guide emphasizes scientifically sound methodologies, providing a framework for reproducible and scalable synthesis.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₁NO, serves as a crucial building block in the synthesis of a range of biologically active molecules. Its substituted phenylacetonitrile structure is a key pharmacophore in various therapeutic areas. The strategic placement of the methoxy and methyl groups on the phenyl ring allows for further functionalization and modification, making it a versatile precursor for targeted drug design. The development of robust and efficient synthetic routes to this intermediate is therefore of significant interest to the pharmaceutical industry.

Strategic Synthesis Pathways

Several synthetic strategies can be envisioned for the preparation of this compound. After a thorough review of the chemical literature and consideration of starting material availability, two primary pathways emerge as the most practical and efficient. This guide will focus on the most logical and well-precedented of these: a multi-step synthesis commencing from the readily available starting material, creosol (2-methoxy-4-methylphenol).

Pathway Overview: From Creosol to the Target Nitrile

This synthetic route is advantageous due to the low cost and accessibility of the starting material, creosol. The pathway involves three key transformations:

-

Methylation of the phenolic hydroxyl group of creosol.

-

Formylation of the resulting aromatic ether to introduce the aldehyde functionality.

-

Conversion of the aldehyde to the final phenylacetonitrile product.

A Comprehensive Spectroscopic and Structural Elucidation of 4-Methoxy-3-methylphenylacetonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Methoxy-3-methylphenylacetonitrile, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its structural features through Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental ¹H and ¹³C NMR data for this specific molecule are not publicly available, this guide presents a thorough predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide also includes detailed, field-tested protocols for acquiring high-quality spectroscopic data, ensuring both reproducibility and scientific rigor.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol , is a substituted phenylacetonitrile derivative.[1] Its structure, featuring a methoxy and a methyl group on the phenyl ring, makes it a valuable precursor in organic synthesis, particularly in the development of novel pharmaceutical compounds. The nitrile functional group offers a versatile handle for a variety of chemical transformations, while the substituted aromatic ring influences the molecule's electronic properties and reactivity.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, especially in a drug development context. Spectroscopic techniques are the cornerstone of this characterization process, providing unambiguous evidence of a molecule's identity and integrity. This guide delves into the core spectroscopic techniques used to characterize this compound, offering both practical experimental guidance and in-depth theoretical interpretation.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | 2-(4-methoxy-3-methylphenyl)acetonitrile | PubChem[1] |

| CAS Number | 75391-57-0 | PubChem[1] |

| Molecular Formula | C₁₀H₁₁NO | PubChem[1] |

| Molecular Weight | 161.20 g/mol | PubChem[1] |

| SMILES | CC1=C(C=C(C=C1)CC#N)OC | PubChem[1] |

Molecular Structure and Spectroscopic Correlation

The judicious application of spectroscopic methods allows for a detailed interrogation of a molecule's architecture. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive characterization.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint".

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (CH₃, CH₂) |

| ~2250 | C≡N stretch | Nitrile |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1150-1000 | C-O stretch | Ether |

The presence of a sharp, medium-intensity band around 2250 cm⁻¹ is a definitive indicator of the nitrile group. The aromatic C-H and C=C stretching vibrations confirm the presence of the phenyl ring. The strong absorption around 1250 cm⁻¹ is characteristic of the aryl ether linkage of the methoxy group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates the components of a mixture before they are introduced into the mass spectrometer. For a pure sample, it provides a clean mass spectrum.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject the sample into the GC. The compound will travel through the GC column and be separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides clues to the molecule's structure.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Description |

| 161 | [C₁₀H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 146 | [M - CH₃]⁺ | Loss of a methyl radical |

| 120 | [M - CH₃ - CN]⁺ | Loss of a methyl radical and a cyanide radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

The molecular ion peak at m/z 161 confirms the molecular formula. The peak at m/z 146, resulting from the loss of a methyl group, is a common fragmentation pathway for methylated aromatic compounds. The tropylium ion at m/z 91 is a characteristic fragment for many benzyl-containing compounds.

Caption: A generalized workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms (chemical shift), the number of neighboring atoms (multiplicity), and the connectivity of atoms (coupling constants).

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A single scan is often sufficient for a concentrated sample, but multiple scans can be averaged to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is usually employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the familiar NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Predicted ¹H NMR Data and Interpretation

Table 4: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.1 | d | 1H | H-5 | Aromatic proton ortho to the CH₂CN group, showing doublet coupling with H-6. |

| ~7.0 | dd | 1H | H-6 | Aromatic proton ortho to both the methyl and CH₂CN groups, showing doublet of doublets coupling with H-5 and H-2. |

| ~6.8 | d | 1H | H-2 | Aromatic proton ortho to the methoxy group, showing doublet coupling with H-6. |

| ~3.8 | s | 3H | -OCH₃ | Singlet for the methoxy protons. |

| ~3.6 | s | 2H | -CH₂CN | Singlet for the benzylic protons. |

| ~2.2 | s | 3H | -CH₃ | Singlet for the aromatic methyl protons. |

Predicted ¹³C NMR Data and Interpretation

Similarly, the ¹³C NMR spectrum can be predicted.

Table 5: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~158 | C-4 | Aromatic carbon attached to the electron-donating methoxy group, shifted downfield. |

| ~130 | C-6 | Aromatic methine carbon. |

| ~128 | C-2 | Aromatic methine carbon. |

| ~125 | C-1 | Aromatic quaternary carbon attached to the CH₂CN group. |

| ~124 | C-3 | Aromatic quaternary carbon attached to the methyl group. |

| ~118 | -C≡N | Nitrile carbon, characteristically in this region. |

| ~110 | C-5 | Aromatic methine carbon. |

| ~56 | -OCH₃ | Methoxy carbon. |

| ~23 | -CH₂CN | Benzylic carbon. |

| ~16 | -CH₃ | Aromatic methyl carbon. |

Conclusion: A Unified Spectroscopic Portrait

The collective application of IR, MS, and NMR spectroscopy provides a robust and unambiguous characterization of this compound. The IR spectrum confirms the presence of the key functional groups, the mass spectrum establishes the molecular weight and provides fragmentation clues, and the NMR spectra (both predicted and, when available, experimental) reveal the detailed connectivity and chemical environment of each atom in the molecule. The protocols and interpretations provided in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate, ensuring the integrity and quality of their research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. This compound. National Institute of Standards and Technology. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]

-

ACS Publications. Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. [Link]

-

ResearchGate. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. [Link]

-

PubChem. Benzeneacetonitrile, 4-methoxy-. National Center for Biotechnology Information. [Link]

Sources

13C NMR analysis of 4-Methoxy-3-methylphenylacetonitrile

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Methoxy-3-methylphenylacetonitrile

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and molecular sciences, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR, stands as a definitive tool for mapping the carbon framework of organic molecules. This guide is crafted for researchers, scientists, and drug development professionals who seek not just data, but a profound understanding of the molecular story told by a ¹³C NMR spectrum.

This document moves beyond a simple recitation of chemical shifts. It provides a foundational understanding of the quantum mechanical phenomena at play, a field-proven experimental protocol designed for robustness, and a logical, step-by-step interpretation of the ¹³C NMR spectrum of this compound. By grounding our analysis in first principles and authoritative references, we aim to equip you with the expertise to approach your own analytical challenges with confidence and scientific rigor.

Theoretical Underpinnings: Decoding the ¹³C Spectrum of Substituted Aromatics

The ¹³C NMR spectrum is a sensitive probe of the electronic environment of each carbon atom in a molecule. Unlike ¹H NMR, the chemical shifts for ¹³C nuclei span a much wider range, typically 0 to 220 ppm, which minimizes signal overlap and allows for the clear resolution of individual carbons.[1] However, the low natural abundance of the ¹³C isotope (~1.1%) means that signal acquisition requires more sophisticated techniques to achieve a satisfactory signal-to-noise ratio.[2][3]

For a substituted aromatic compound like this compound, the chemical shift of each aromatic carbon is a complex interplay of electronic effects exerted by the substituents.

Structure and Carbon Numbering:

-

Inductive Effects : This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. The electronegative oxygen of the methoxy group and the nitrogen of the nitrile group withdraw electron density inductively, deshielding nearby carbons (moving them downfield to higher ppm).

-

Resonance (Mesomeric) Effects : This effect involves the delocalization of π-electrons through the aromatic system.[4][5]

-

The methoxy group (-OCH₃) is a powerful resonance-donating group. Its lone pair of electrons on the oxygen delocalizes into the ring, increasing electron density primarily at the ortho (C3, C5) and para (C1) positions. This donation causes significant shielding (an upfield shift to lower ppm) at these positions.

-

The cyanomethyl group (-CH₂CN) is electron-withdrawing. The nitrile functionality pulls electron density out of the ring, deshielding the carbons.

-

The methyl group (-CH₃) is a weak electron-donating group through hyperconjugation.[6][7]

-

These competing effects create a unique electronic signature for each carbon, allowing for their differentiation and assignment.

Experimental Protocol: A Framework for High-Fidelity Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the rational selection of acquisition parameters. The following protocol is designed to be a self-validating system for acquiring a high-quality, interpretable ¹³C NMR spectrum.

Sample Preparation

-

Analyte & Solvent Selection : Begin with approximately 50-100 mg of high-purity this compound.[8] Dissolve this in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean vial. CDCl₃ is often chosen for its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.

-

Internal Standard : Add a small drop of Tetramethylsilane (TMS) to the solution. TMS serves as the universal internal reference, with its signal defined as 0.0 ppm.[8]

-

Homogenization & Filtration : Ensure the sample is fully dissolved. To guarantee optimal magnetic field homogeneity, it is critical to remove any suspended particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

-

Final Volume : The final sample height in the tube should be approximately 4-5 cm (0.5-0.6 mL) to ensure it is centered within the instrument's detection coil.[9]

Spectrometer Setup and Rationale

The following parameters are typical for a 400 MHz spectrometer and should be adjusted as needed based on the available instrumentation.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A standard pulse-acquire sequence with a 30° pulse angle and proton decoupling. |

| Pulse Angle | 30° | A smaller flip angle allows for faster repetition times without saturating the signal, which is crucial for quaternary carbons that often have long relaxation times.[10] |

| Solvent (Lock) | Chloroform-d | The deuterium signal is used by the spectrometer to "lock" the magnetic field, correcting for any drift during the long acquisition.[11] |

| Acquisition Time (AQ) | ~2-4 seconds | Defines the data acquisition period. A longer AQ provides better resolution. |

| Relaxation Delay (D1) | 2 seconds | A delay between pulses to allow nuclei to return to equilibrium. While longer delays are needed for quantitative accuracy, 2 seconds is a good compromise for routine qualitative spectra. |

| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a large number of scans must be averaged to achieve an adequate signal-to-noise ratio.[12] The signal increases with the square root of the number of scans. |

| Decoupling | Broadband Decoupling | Irradiating protons during carbon acquisition collapses C-H coupling, simplifying the spectrum to single lines for each carbon. This also provides a Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.[3][13] |

| Spectral Width (SW) | 0 - 220 ppm | This range encompasses the vast majority of chemical shifts for organic molecules. |

Experimental Workflow Diagram

Caption: Figure 1: ¹³C NMR Experimental Workflow.

Spectral Interpretation: Assigning the Carbon Framework

The final step is the logical assignment of each peak in the processed spectrum to a specific carbon atom in this compound. There are 10 unique carbon environments in the molecule, and thus we expect to see 10 distinct signals.

Predicted ¹³C Chemical Shifts and Assignments

The following table provides the predicted chemical shift ranges for each carbon, the justification for the prediction, and a column for hypothetical experimental values for illustrative purposes.

| Carbon | Predicted δ (ppm) | Justification | Hypothetical δ (ppm) |

| C10 (-CN) | 117 - 120 | Typical range for a nitrile carbon. Electron-withdrawing nature places it in this region. | 118.5 |

| C1 (Ar-C) | 122 - 126 | Quaternary carbon attached to the electron-withdrawing -CH₂CN group. Its para relation to the donating -OCH₃ group provides some shielding. | 124.2 |

| C2 (Ar-CH) | 129 - 132 | Meta to the strongly donating -OCH₃ and ortho to the weakly donating -CH₃. Less shielded than other aromatic CH carbons. | 130.8 |

| C3 (Ar-C) | 126 - 130 | Quaternary carbon attached to the weakly donating -CH₃ group and ortho to the strongly donating -OCH₃ group. Experiences significant shielding. | 127.5 |

| C4 (Ar-C) | 158 - 162 | Aromatic carbon directly bonded to the highly electronegative oxygen of the methoxy group. This causes a strong downfield shift, making it the most deshielded aromatic carbon. | 159.3 |

| C5 (Ar-CH) | 110 - 114 | Ortho to the strongly donating -OCH₃ group. Experiences significant shielding from resonance, making it one of the most upfield aromatic carbons. | 112.1 |

| C6 (Ar-CH) | 114 - 118 | Meta to the -OCH₃ group, so it receives less of the resonance donation. Shielded relative to benzene but less so than C5. | 115.6 |

| C7 (-CH₂-) | 20 - 25 | Aliphatic methylene carbon adjacent to the electron-withdrawing nitrile group. | 22.7 |

| C8 (-CH₃) | 15 - 20 | Aliphatic methyl group attached to the aromatic ring. | 16.1 |

| C9 (-OCH₃) | 55 - 58 | The carbon of the methoxy group is highly characteristic and appears in this well-defined region due to the attached oxygen.[14] | 55.9 |

Logical Assignment Workflow

The process of assigning the spectrum can be visualized as a decision-making tree, starting from the most distinct regions of the spectrum and moving to the more complex aromatic region.

Caption: Figure 2: Logical Flow for Spectral Assignment.

This systematic approach, combining knowledge of characteristic chemical shift ranges with a deep understanding of substituent effects, allows for the confident and accurate assignment of all ten carbon signals in the ¹³C NMR spectrum of this compound. This detailed structural map is invaluable for confirming identity, assessing purity, and serves as a foundational piece of data in any research or development context.

References

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 11, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 11, 2026, from [Link]

-

Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved January 11, 2026, from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved January 11, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved January 11, 2026, from [Link]

-

ACS Publications. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Retrieved January 11, 2026, from [Link]

-

American Chemical Society. (n.d.). Upper-Level Courses and Across the Curriculum Volume 3 : 13C NMR Spectroscopy. Retrieved January 11, 2026, from [Link]

-

The Organic Chemistry Tutor. (2025, December 4). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. YouTube. Retrieved January 11, 2026, from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved January 11, 2026, from [Link]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved January 11, 2026, from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved January 11, 2026, from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 11, 2026, from [Link]

-

PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved January 11, 2026, from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved January 11, 2026, from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved January 11, 2026, from [Link]

-

EPFL. (n.d.). 13C NMR. Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved January 11, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. compoundchem.com [compoundchem.com]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. sc.edu [sc.edu]

- 14. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Mass Spectrometry of 4-Methoxy-3-methylphenylacetonitrile

Introduction

4-Methoxy-3-methylphenylacetonitrile is a substituted aromatic nitrile of interest in various fields of chemical research and development, including as an intermediate in the synthesis of more complex molecules. A thorough understanding of its analytical profile is paramount for its identification, characterization, and quantification. Mass spectrometry, coupled with chromatographic separation techniques, stands as the cornerstone for the definitive structural elucidation and purity assessment of such compounds.

This technical guide provides a comprehensive overview of the mass spectrometric behavior of this compound. It is intended for researchers, analytical scientists, and professionals in drug development who require a deep, practical understanding of how to analyze this molecule using modern mass spectrometry techniques. We will delve into the nuances of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering not just protocols, but the scientific rationale behind the experimental choices.

Chemical Profile of this compound

A foundational understanding of the analyte's properties is crucial for developing robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Monoisotopic Mass | 161.084063974 Da | [1] |

| CAS Number | 75391-57-0 | [1] |

| IUPAC Name | 2-(4-methoxy-3-methylphenyl)acetonitrile | [1] |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The high-energy electron ionization (EI) source provides reproducible fragmentation patterns, creating a molecular fingerprint that is invaluable for structural confirmation and library matching.

Electron Ionization (EI) Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern. The molecular ion (M⁺•) is observed at m/z 161, which corresponds to the monoisotopic mass of the compound.[1] The most abundant fragment ions provide significant structural information.

| m/z | Proposed Fragment | Relative Intensity |

| 161 | [M]⁺• (Molecular Ion) | High |

| 146 | [M - CH₃]⁺ | High |

| 118 | [M - CH₃ - CO]⁺ | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |

The fragmentation is initiated by the high-energy electrons removing an electron from the molecule, typically from a non-bonding orbital on the oxygen or nitrogen atom, or from the aromatic π-system, to form the molecular ion (M⁺•) at m/z 161.

Proposed Fragmentation Pathway of this compound

Sources

An In-depth Technical Guide to 4-Methoxy-3-methylphenylacetonitrile: Properties, Synthesis, and Analysis

Abstract: 4-Methoxy-3-methylphenylacetonitrile, a substituted aromatic nitrile, serves as a pivotal intermediate in the landscape of fine chemical and pharmaceutical synthesis. The strategic placement of the methoxy and methyl groups on the phenyl ring, combined with the reactive cyano moiety, makes it a versatile building block for constructing more complex molecular architectures. This technical guide offers a comprehensive exploration of its core physical and chemical properties, detailed spectroscopic characterization, a robust protocol for its synthesis and purification, and validated analytical methodologies for quality control. The content is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for laboratory and industrial applications.

Compound Identification and Molecular Structure

This compound is systematically identified by its IUPAC name, 2-(4-methoxy-3-methylphenyl)acetonitrile.[1] Its unique structure is the foundation of its chemical reactivity and utility.

Caption: 2D structure of this compound.

| Identifier | Value | Reference |

| IUPAC Name | 2-(4-methoxy-3-methylphenyl)acetonitrile | [1] |

| CAS Number | 75391-57-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO | [1][2] |

| Molecular Weight | 161.20 g/mol | [1][2] |

| InChIKey | QOMACJMHUFTRJI-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1=C(C=C(C=C1)CC#N)OC | [1] |

| Synonyms | 4-Methoxy-3-methylbenzyl cyanide | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. This compound is typically a liquid at room temperature.[3]

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 127 °C @ 2 mmHg | [2][3] |

| Density | 1.06 g/cm³ | [2][3] |

| Flash Point | 116.5 °C | [2] |

| Refractive Index (n20/D) | 1.517 | [2] |

| LogP (Octanol/Water) | ~1.9 - 2.07 | [1][2] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. The key structural features—the substituted aromatic ring, the nitrile group, the methoxy group, and the benzylic methylene—give rise to a distinct spectroscopic fingerprint.

-

Mass Spectrometry (MS): In a typical electron ionization mass spectrum (EI-MS), the molecular ion peak [M]⁺ is expected at an m/z of 161.[1] A prominent peak is often observed at m/z 146, corresponding to the loss of a methyl radical (-CH₃) from the methoxy group, which is a common fragmentation pathway for methoxy-substituted aromatics.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of key functional groups. The most characteristic absorption is the sharp, medium-intensity band for the nitrile (C≡N) stretch, which appears around 2240-2260 cm⁻¹. Other significant peaks include the C-O-C asymmetric stretch of the methoxy group near 1250 cm⁻¹, aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and sp² and sp³ C-H stretching just above and below 3000 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structural elucidation. While a publicly available, fully assigned spectrum is not present in the initial search results, the expected chemical shifts can be accurately predicted from fundamental principles and data from closely related analogs.[4][5][6]

-

¹H NMR: One would expect to see three signals in the aromatic region (approx. 6.7-7.2 ppm), corresponding to the three protons on the benzene ring, with coupling patterns dictated by their ortho and meta relationships. A sharp singlet for the benzylic methylene protons (-CH₂CN) would likely appear around 3.7 ppm. The methoxy group protons (-OCH₃) would present as a singlet around 3.8 ppm, and the methyl group protons (-CH₃) attached to the ring would also be a singlet, slightly upfield around 2.2 ppm.

-

¹³C NMR: The spectrum would show ten distinct carbon signals. The nitrile carbon (-C≡N) is expected in the 117-120 ppm range. The benzylic carbon (-CH₂CN) would appear around 20-25 ppm. The methoxy and methyl carbons would be found near 55-60 ppm and 15-20 ppm, respectively. The remaining six signals correspond to the aromatic carbons, with their specific shifts influenced by the electronic effects of the substituents.

-

Synthesis and Purification

A reliable method for preparing this compound is through a nucleophilic substitution reaction, specifically the cyanation of a corresponding benzyl halide. This approach is efficient and builds upon well-established organic chemistry principles.

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis from 4-(bromomethyl)-1-methoxy-2-methylbenzene, a plausible precursor.[2]

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet. The inert atmosphere is crucial to prevent side reactions and ensure reagent stability.

-

Reagent Addition: Under a positive flow of nitrogen, charge the flask with sodium cyanide (NaCN, 1.2 equivalents) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The choice of DMSO is based on its ability to dissolve the ionic cyanide salt and its high boiling point, which allows for elevated reaction temperatures.

-

Substrate Addition: Dissolve 4-(bromomethyl)-1-methoxy-2-methylbenzene (1.0 equivalent) in a minimal amount of DMSO and add it dropwise to the stirred cyanide suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up and Extraction: Cool the mixture to room temperature and carefully pour it into a beaker containing ice water to quench the reaction and precipitate the product. Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes). The extraction isolates the organic product from the inorganic salts.

-

Washing: Combine the organic layers and wash them sequentially with water and brine to remove any residual DMSO and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue via silica gel column chromatography, using a hexane/ethyl acetate gradient as the eluent. This step is self-validating, as fractions are collected and analyzed by TLC to isolate the pure compound, which is then confirmed by the spectroscopic methods described in Section 3.

Analytical Methodologies for Quality Control

Assessing the purity of the final product is a critical step. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose, providing both purity information (from the GC chromatogram) and identity confirmation (from the MS spectrum).[7]

Caption: A typical GC-MS workflow for purity and identity analysis.

General GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]

-

Instrument Setup:

-

GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent). This column type is chosen for its excellent separation of semi-volatile aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Set to 250 °C in split mode.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

-

MS Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Inject 1 µL of the prepared sample. The purity is determined by the relative peak area of the main component in the resulting chromatogram. The identity is confirmed by matching the mass spectrum of the peak with the expected fragmentation pattern and reference spectra.[7]

Applications in Synthetic and Medicinal Chemistry

This compound is not an end-product but a valuable intermediate. Its utility stems from the chemical versatility of the nitrile group and the electronically-tuned aromatic ring.

-

Precursor to Key Functionalities: The nitrile group can be readily hydrolyzed to a carboxylic acid (4-methoxy-3-methylphenylacetic acid) or reduced to a primary amine (2-(4-methoxy-3-methylphenyl)ethan-1-amine). These derivatives are common structural motifs in pharmacologically active molecules.

-

Role in Drug Discovery: The methoxy group is a prevalent substituent in approved drugs, often enhancing ligand-target binding, improving metabolic stability, and modulating physicochemical properties like solubility and cell permeability.[8] The nitrile itself can act as a key pharmacophore, often serving as a hydrogen bond acceptor or a bioisostere for other functional groups.[9] The specific substitution pattern of this compound makes it an attractive starting point for synthesizing novel analogs of bioactive compounds, such as those targeting estrogen receptors or exhibiting cytotoxic activity against cancer cell lines.[10][11]

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents several hazards.[1]

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Ensure adequate ventilation.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][12] Keep away from strong oxidizing agents, acids, and bases.

References

-

This compound | C10H11NO | CID 144729 - PubChem. [Link]

-

This compound | CAS#:75391-57-0 | Chemsrc. [Link]

-

This compound (CAS 75391-57-0) - Chemical & Physical Properties by Cheméo. [Link]